In-Depth Technical Guide to 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery
In-Depth Technical Guide to 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Oxetan-3-YL)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthetic protocols, and explore its applications in drug development, particularly in the realm of kinase inhibition.
Core Properties of 4-(Oxetan-3-YL)aniline
4-(Oxetan-3-YL)aniline is a valuable scaffold that combines an aniline moiety with an oxetane ring. This unique structure imparts favorable physicochemical properties, making it an attractive component in the design of novel therapeutics.
CAS Number: 1221819-62-0
Physicochemical and Structural Data
The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a recognized strategy to enhance the drug-like properties of molecules.[1] This small, polar, and three-dimensional motif can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| IUPAC Name | 4-(oxetan-3-yl)aniline | [2] |
| SMILES | NC1=CC=C(C=C1)C2COC2 | [2] |
| InChI Key | FPKSWQFAXUXUJX-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [1] |
Synthesis of 4-(Oxetan-3-YL)aniline
The primary and most direct method for the synthesis of 4-(Oxetan-3-YL)aniline is through the reductive amination of oxetan-3-one with aniline. This common procedure involves the formation of an imine intermediate which is subsequently reduced to the target secondary amine.[1]
Experimental Protocol: Reductive Amination
This protocol outlines a representative procedure for the synthesis of 4-(Oxetan-3-YL)aniline.
Materials:
-
Oxetan-3-one
-
Aniline
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve aniline (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Add oxetan-3-one (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(Oxetan-3-YL)aniline by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for 4-(Oxetan-3-YL)aniline.
Applications in Medicinal Chemistry and Drug Development
The 4-(Oxetan-3-YL)aniline scaffold is a powerful tool in medicinal chemistry, primarily due to the advantageous properties conferred by the oxetane ring.
The Oxetane Ring as a Bioisostere
In drug design, the oxetane moiety is often employed as a non-classical bioisostere for gem-dimethyl and carbonyl groups. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological properties of a molecule.
-
Improved Physicochemical Properties: Replacing a nonpolar gem-dimethyl group with the polar oxetane ring can significantly increase aqueous solubility and reduce lipophilicity (LogD).[1] This is often beneficial for improving a compound's pharmacokinetic profile.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups.[4] When substituting a carbonyl group, the oxetane can prevent enzymatic reduction or oxidation.[4]
-
Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[4]
Caption: Bioisosteric relationship of the oxetane ring.
Role in Kinase Inhibitor Discovery
The aniline portion of the molecule is a well-established pharmacophore in numerous approved kinase inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor in the ATP-binding pocket of the kinase. The primary amino group of 4-(Oxetan-3-YL)aniline provides a versatile synthetic handle for further chemical modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions.[1]
This makes the scaffold particularly valuable for exploring new chemical space in the development of novel kinase inhibitors.[1] For instance, derivatives of 4-(Oxetan-3-YL)aniline, such as those incorporating a piperazine ring, have been investigated as inhibitors of Pim-1/2 kinases.[1] The aniline scaffold is also a common feature in inhibitors of other kinases, such as Src.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. It is overexpressed in various cancers, making it an attractive therapeutic target. Pim-1 exerts its effects by phosphorylating a number of downstream substrates, including the cell cycle regulator p21 and the pro-apoptotic protein Bad. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Conclusion
4-(Oxetan-3-YL)aniline is a strategically important building block for medicinal chemists. Its inherent properties, conferred by the oxetane ring, offer a valuable tool to optimize the physicochemical and pharmacokinetic profiles of drug candidates. The synthetic accessibility and the versatile aniline functional group make it a cornerstone for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors. This guide provides a foundational understanding for researchers looking to leverage the unique advantages of this powerful scaffold in their drug discovery programs.
